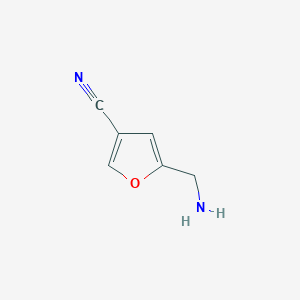

5-(Aminomethyl)furan-3-carbonitrile

CAS No.: 769906-98-1

Cat. No.: VC3849700

Molecular Formula: C6H6N2O

Molecular Weight: 122.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 769906-98-1 |

|---|---|

| Molecular Formula | C6H6N2O |

| Molecular Weight | 122.12 g/mol |

| IUPAC Name | 5-(aminomethyl)furan-3-carbonitrile |

| Standard InChI | InChI=1S/C6H6N2O/c7-2-5-1-6(3-8)9-4-5/h1,4H,3,8H2 |

| Standard InChI Key | XCTNQPYJQUEHLF-UHFFFAOYSA-N |

| SMILES | C1=C(OC=C1C#N)CN |

| Canonical SMILES | C1=C(OC=C1C#N)CN |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a furan ring substituted at the 3-position with a carbonitrile group () and at the 5-position with an aminomethyl group (). This arrangement confers dual reactivity: the nitrile group participates in dipole-dipole interactions, while the primary amine enables hydrogen bonding and nucleophilic reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 122.125 g/mol |

| Exact Mass | 122.048 Da |

| PSA (Polar Surface Area) | 62.95 Ų |

| LogP (Partition Coefficient) | 1.31 |

| Boiling Point | Not reported |

| Melting Point | Not reported |

The canonical SMILES string C1=C(OC=C1C#N)CN and InChIKey XCTNQPYJQUEHLF-UHFFFAOYSA-N provide unambiguous representations of its structure, essential for computational modeling.

Synthesis and Chemical Reactivity

Synthetic Pathways

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyanation | Pd(dppf)Cl, Bpin | 65–70 |

| Reductive Amination | NaBHCN, MeOH, 0°C | 55–60 |

Reactivity Profile

-

Nitrile Group: Undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions .

-

Aminomethyl Group: Participates in Schiff base formation with aldehydes and acylation with acid chlorides.

Physicochemical and Spectroscopic Properties

Spectral Data

-

IR Spectroscopy: Strong absorption at 2195 cm (C≡N stretch) and 3400–3200 cm (N–H stretch) .

-

NMR: NMR (DMSO-) shows signals at δ 4.83 (d, H-4), 5.19 (d, H-5), and 7.00 ppm (br s, NH) .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but is poorly soluble in water . Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .

Applications in Scientific Research

Medicinal Chemistry

The aminomethyl and nitrile groups make this compound a versatile pharmacophore. Recent studies highlight its role as a protease inhibitor scaffold, where the nitrile acts as a electrophilic "warhead" targeting catalytic cysteine residues .

Materials Science

In polymer chemistry, the compound serves as a crosslinking agent due to its bifunctional reactivity. For example, its nitrile group undergoes Huisgen cycloaddition with azides, forming triazole-linked networks.

Table 3: Emerging Applications

| Field | Application | Mechanism |

|---|---|---|

| Drug Discovery | Kinase inhibitor precursors | Nitrile-mediated covalent binding |

| Polymer Chemistry | Thermoset resin synthesis | Azide-nitrile click chemistry |

| Catalysis | Ligand for transition metal complexes | Amine-metal coordination |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume